

Confirming the Structure of Synthetic SB-204900: A Comparative Guide

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Compound of Interest

Compound Name: SB-204900

Cat. No.: B1680793

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This guide provides a framework for confirming the chemical structure of synthetic **SB-204900**, a novel oxirane carboxamide. Due to the limited availability of primary experimental data in publicly accessible literature, this document outlines the necessary experiments and provides comparative data from closely related compounds. It is intended for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of similar chemical entities.

Chemical Identity and Alternatives

SB-204900 is chemically identified as N-methyl-N-[(Z)-styryl]-3-phenyloxirane-2-carboxamide. It belongs to a class of naturally derived compounds isolated from *Clausena lansium*. Structurally related compounds, which can be considered for comparative analysis, include other clausena alkaloids such as clausenamide and neoclausenamide. These compounds share a common biosynthetic precursor with **SB-204900**.

Structural Confirmation: Experimental Data

The definitive confirmation of the structure of synthetic **SB-204900** relies on a combination of spectroscopic and crystallographic techniques. The following tables present the type of data required for this confirmation. As primary data for **SB-204900** is not readily available, placeholder data is shown for **SB-204900**, while data for a structurally related oxirane carboxamide, trans-N,N-diethyl-3-phenyloxirane-2-carboxamide, is provided for illustrative comparison.

Table 1: ¹H NMR Spectroscopic Data

Assignment	SB-204900 (Predicted)	trans-N,N-diethyl-3-phenyloxirane-2-carboxamide (CDCl ₃ , 500 MHz)
N-CH ₃		
N-CH=CH-Ph		
Oxirane H-2	3.70 (d, J = 1.2 Hz, 1H)	
Oxirane H-3	4.14 (d, J = 1.2 Hz, 1H)	
Phenyl H	7.15-7.41 (m, 5H)	
N(CH ₂ CH ₃) ₂	1.13 (t, J = 7.5 Hz, 3H), 1.22 (t, J = 7.5 Hz, 3H), 3.34 (q, J = 7.5 Hz, 2H), 3.48 (q, J = 7.5 Hz, 2H)	

Table 2: ¹³C NMR Spectroscopic Data

Assignment	SB-204900 (Predicted)	trans-N,N-diethyl-3-phenyloxirane-2-carboxamide (CDCl ₃ , 125 MHz)
C=O	162.2	
N-CH ₃		
N-CH=CH-Ph		
Oxirane C-2	61.2	
Oxirane C-3	53.0	
Phenyl C	128.0 - 135.0	
N(CH ₂ CH ₃) ₂	12.8, 14.4, 41.0, 42.1	

Table 3: Mass Spectrometry Data

Analysis	SB-204900 (Predicted)	trans-N,N-diethyl-3-phenyloxirane-2-carboxamide
Molecular Formula	C ₁₈ H ₁₇ NO ₂	C ₁₃ H ₁₇ NO ₂
Molecular Weight	279.34 g/mol	219.28 g/mol
HRMS (ESI) [M+H] ⁺	calc. 280.1332	calc. 220.1332, found 220.1329

Table 4: X-ray Crystallography Data

Parameter	SB-204900 (Hypothetical)	(2R,3R)-3-(2-Chlorophenyl)-N-phenyloxirane-2-carboxamide
Crystal System	Orthorhombic	Orthorhombic
Space Group	P2 ₁ 2 ₁ 2 ₁	P2 ₁ 2 ₁ 2 ₁
a (Å)	6.6610 (1)	90, 90, 90
b (Å)	10.0343 (2)	
c (Å)	20.2433 (3)	
α, β, γ (°)	90, 90, 90	90, 90, 90
Z	4	4

Experimental Protocols

Synthesis of N-methyl-N-[(Z)-styryl]-3-phenyloxirane-2-carboxamide (SB-204900)

A detailed synthetic protocol for a related glycidic amide is described below, which can be adapted for the synthesis of **SB-204900**.

General Procedure for the Synthesis of Glycidic Amides:

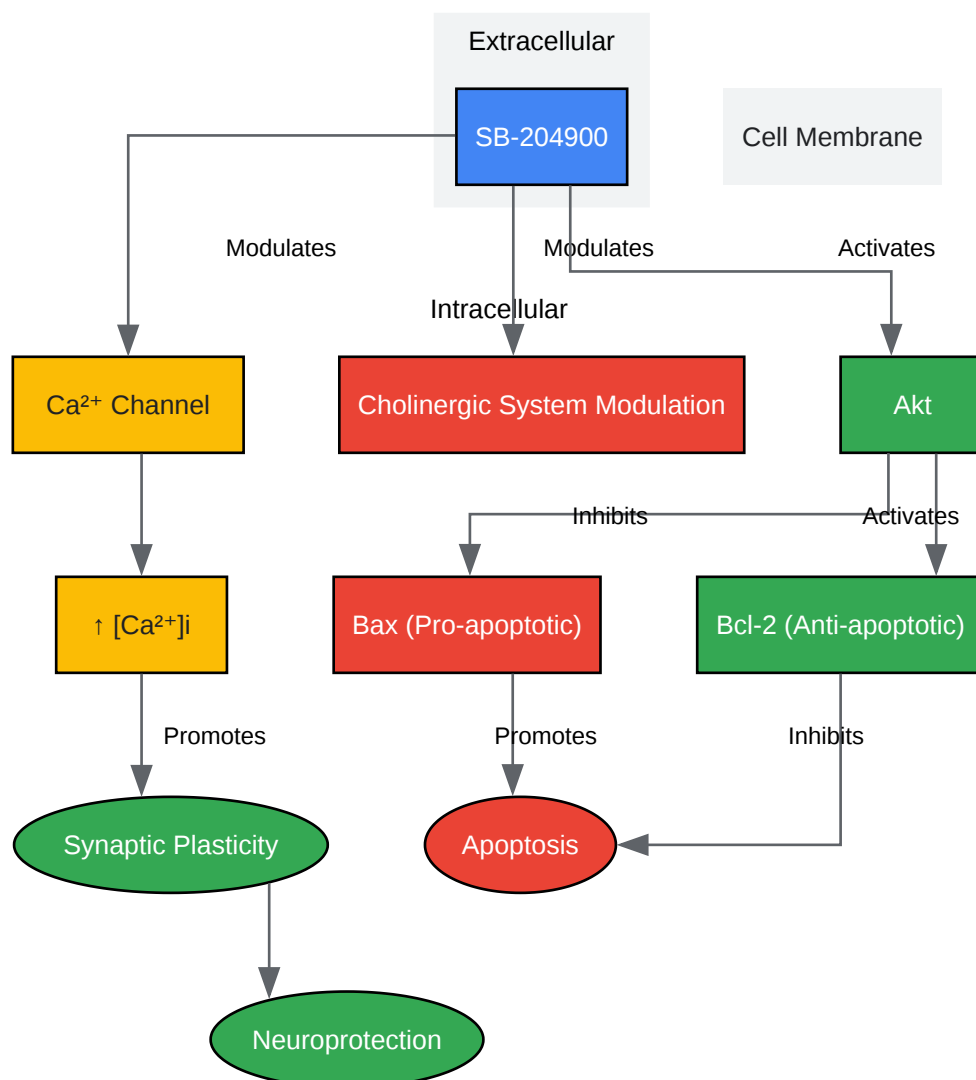
- To a solution of the appropriate α -bromo amide (1 equivalent) in a suitable solvent (e.g., THF), add the corresponding tertiary amine (1 equivalent).
- Stir the reaction mixture at room temperature for 24 hours.
- Filter the resulting solid, wash with ethyl acetate, and dry under vacuum to yield the ammonium salt.
- To a biphasic mixture of the ammonium salt (1 equivalent) in a suitable solvent system (e.g., $\text{CH}_2\text{Cl}_2/\text{H}_2\text{O}$) and a phase-transfer catalyst, add the desired aldehyde (2 equivalents).
- Stir the mixture vigorously at room temperature for 24 hours.
- Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain the desired glycidic amide.

Spectroscopic and Crystallographic Analysis

- NMR Spectroscopy: ^1H and ^{13}C NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) using a suitable deuterated solvent (e.g., CDCl_3). Chemical shifts should be reported in ppm relative to tetramethylsilane (TMS).
- Mass Spectrometry: High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) is recommended to confirm the elemental composition and exact mass of the synthesized compound.
- X-ray Crystallography: Single crystals of suitable quality can be grown by slow evaporation from a suitable solvent. X-ray diffraction data should be collected on a diffractometer equipped with a suitable radiation source (e.g., $\text{Cu K}\alpha$). The structure should be solved and refined using standard crystallographic software.

Biological Context and Signaling Pathways

While direct biological studies on **SB-204900** are limited, its close analog, (-)-clausenamide, has been shown to possess neuroprotective properties, particularly in models of Alzheimer's disease. The proposed mechanism of action for (-)-clausenamide involves multiple targets. A plausible signaling pathway that may be influenced by **SB-204900**, based on the activity of related compounds, is depicted below.



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Caption: Plausible signaling pathways of **SB-204900**.

This diagram illustrates the potential multi-target effects of **SB-204900**, including the modulation of intracellular calcium levels, the cholinergic system, and the activation of the pro-

survival Akt signaling pathway, ultimately leading to neuroprotection. Experimental validation is required to confirm these pathways for **SB-204900**.

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